

"2-chloro-3-phenyl-DL-alanine" as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

Cat. No.: B7797279

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-phenyl-DL-alanine**: A Non-Proteinogenic Amino Acid in Modern Drug Discovery

Authored by: A Senior Application Scientist Abstract

Non-proteinogenic amino acids (npAAs) represent a frontier in chemical biology and drug development, offering novel functionalities beyond the canonical 20 amino acids. Among these, halogenated phenylalanine analogs have garnered significant interest for their potential to modulate critical biological pathways. This technical guide provides a comprehensive overview of **2-chloro-3-phenyl-DL-alanine**, a synthetic amino acid with intriguing, albeit less explored, properties compared to its more famous isomers. We will delve into its chemical identity, potential mechanisms of action, and its place within the broader context of enzyme inhibition and drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of npAAs in their work.

Introduction: The Expanding Universe of the Genetic Code

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. The building blocks of proteins are a set of 20 proteinogenic amino acids. However, nature and science have expanded this alphabet. Non-proteinogenic amino acids,

numbering in the hundreds, are those that are not naturally encoded in the genetic code of an organism. They can be introduced into peptides and proteins through synthetic methods, offering a powerful tool to modify their structure, function, and stability.

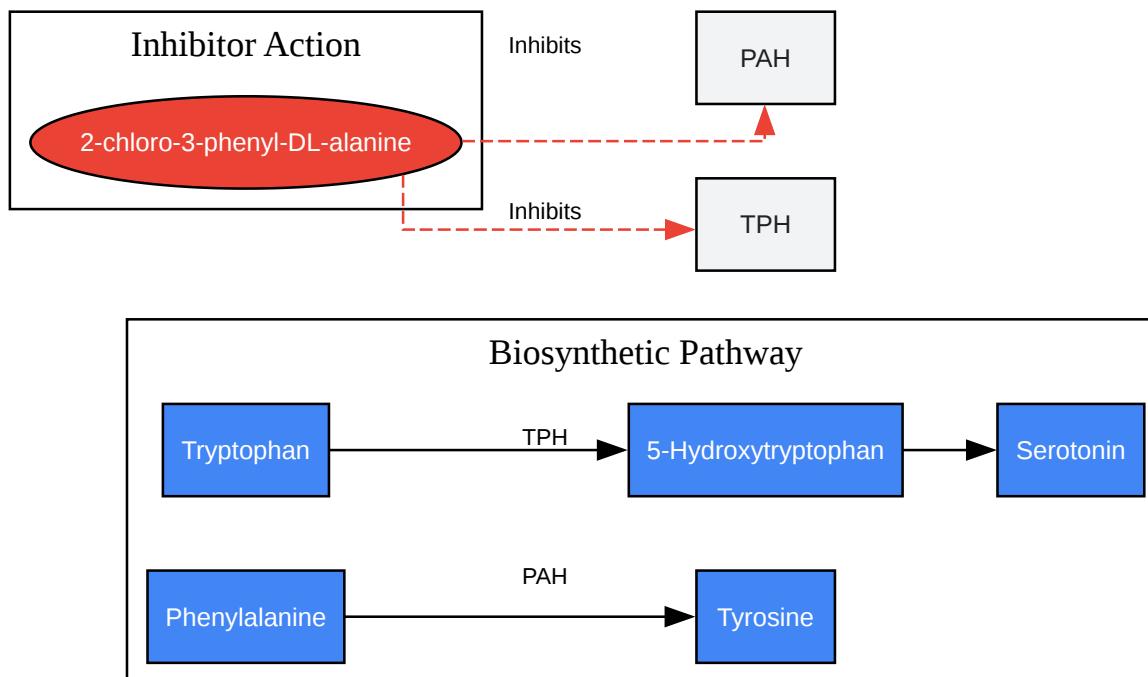
2-chloro-3-phenyl-DL-alanine belongs to this exciting class of molecules. As a halogenated derivative of phenylalanine, it holds the potential to act as a modulator of aromatic amino acid metabolism, a pathway of immense physiological and pathological importance.

Chemical & Physical Properties

2-chloro-3-phenyl-DL-alanine is a synthetic amino acid, a derivative of DL-Phenylalanine. It is characterized by the presence of a chlorine atom at the second position of the phenyl ring. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers.

Property	Value
IUPAC Name	2-chloro-3-phenyl-DL-alanine
Molecular Formula	C9H10ClNO2
Molecular Weight	199.63 g/mol
CAS Number	14091-06-2
Appearance	White to off-white powder
Solubility	Sparingly soluble in water

Postulated Mechanism of Action: Insights from Analogs


While direct, extensive research on **2-chloro-3-phenyl-DL-alanine** is limited, its mechanism of action can be inferred from the well-documented activities of its structural isomers, particularly p-chlorophenylalanine (PCPA).

Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action for chlorophenylalanine analogs is the irreversible inhibition of aromatic amino acid hydroxylases, specifically phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).

- Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism and the biosynthesis of catecholamines.
- Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) from tryptophan.

Inhibition of these enzymes by compounds like PCPA leads to a significant and long-lasting depletion of their respective products. It is highly probable that **2-chloro-3-phenyl-DL-alanine** exerts a similar, albeit potentially quantitatively different, inhibitory effect on these enzymes. The position of the chlorine atom on the phenyl ring can influence the binding affinity and inhibitory potency.

[Click to download full resolution via product page](#)

Caption: Postulated inhibitory action of **2-chloro-3-phenyl-DL-alanine** on key enzymes.

Potential Applications in Research and Drug Development

The unique biochemical profile of **2-chloro-3-phenyl-DL-alanine** positions it as a valuable tool in several research domains.

Neuroscience Research

Given its likely effect on serotonin synthesis, **2-chloro-3-phenyl-DL-alanine** could be employed as a research tool to investigate the role of serotonin in various physiological and behavioral processes, including:

- Sleep-wake cycles
- Mood and anxiety
- Appetite and metabolism
- Nociception (pain perception)

Drug Design and Medicinal Chemistry

The incorporation of non-proteinogenic amino acids like **2-chloro-3-phenyl-DL-alanine** into peptide-based therapeutics is a rapidly growing field. Halogenation can introduce beneficial properties such as:

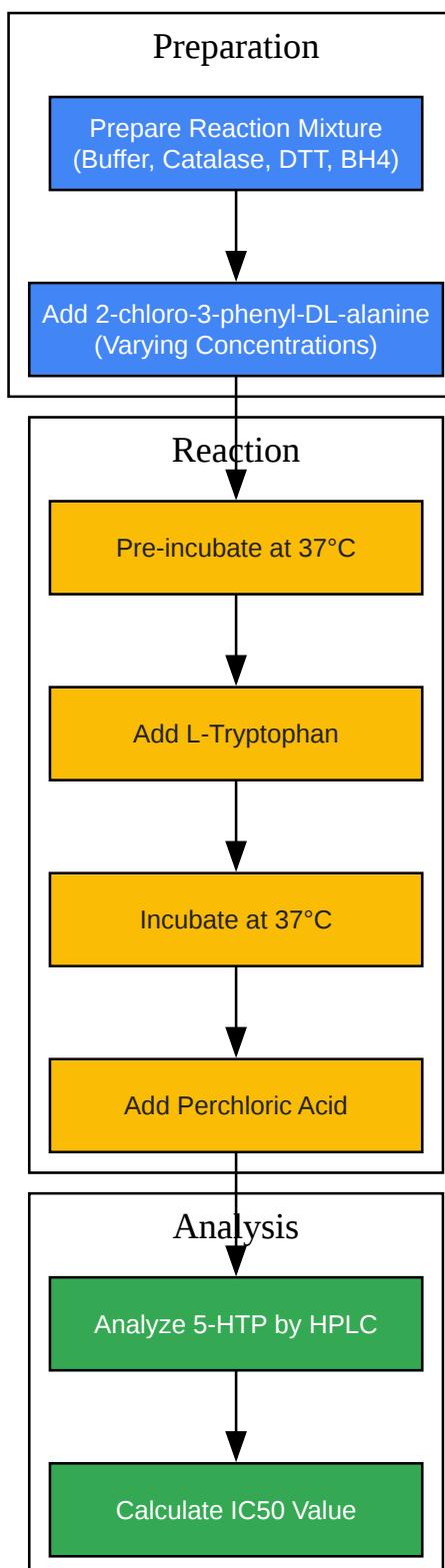
- Increased metabolic stability: The carbon-chlorine bond can block sites of enzymatic degradation.
- Enhanced binding affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions with target receptors.
- Conformational restriction: The bulky chlorine atom can influence the peptide backbone's conformation, potentially locking it into a bioactive shape.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided as a starting point and should be optimized based on the specific experimental context.

In Vitro Enzyme Inhibition Assay (Tryptophan Hydroxylase)

This protocol outlines a method to assess the inhibitory potential of **2-chloro-3-phenyl-DL-alanine** on TPH.


Materials:

- Recombinant human TPH
- L-Tryptophan (substrate)
- 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
- Catalase
- Dithiothreitol (DTT)
- Ammonium sulfate
- **2-chloro-3-phenyl-DL-alanine**
- HPLC system with fluorescence detection

Procedure:

- Prepare a reaction mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM HEPES, pH 7.4), catalase, DTT, and BH4.
- Add inhibitor: Add varying concentrations of **2-chloro-3-phenyl-DL-alanine** to the reaction mixtures. Include a control with no inhibitor.
- Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.
- Initiate reaction: Add L-tryptophan to start the enzymatic reaction.

- Incubate: Incubate at 37°C for 30 minutes.
- Stop reaction: Terminate the reaction by adding a solution of perchloric acid.
- Analyze product formation: Centrifuge to pellet precipitated protein. Analyze the supernatant for the formation of 5-hydroxytryptophan using HPLC with fluorescence detection.
- Calculate IC50: Determine the concentration of **2-chloro-3-phenyl-DL-alanine** that causes 50% inhibition of TPH activity (IC50).

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro TPH inhibition assay.

Safety and Handling

As with any research chemical, **2-chloro-3-phenyl-DL-alanine** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion and Future Directions

2-chloro-3-phenyl-DL-alanine represents a compelling, yet understudied, non-proteinogenic amino acid. Based on the extensive research on its isomers, it holds significant promise as a tool for modulating aromatic amino acid pathways. Future research should focus on a direct and thorough characterization of its inhibitory profile against PAH and TPH, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, its incorporation into peptides could unlock novel therapeutic opportunities. As our ability to manipulate the building blocks of life continues to grow, the exploration of such unique chemical entities will undoubtedly pave the way for the next generation of therapeutics.

- To cite this document: BenchChem. ["2-chloro-3-phenyl-DL-alanine" as a non-proteinogenic amino acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7797279#2-chloro-3-phenyl-dl-alanine-as-a-non-proteinogenic-amino-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com